![molecular formula C13H10N2O2S B1429193 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 867034-27-3](/img/structure/B1429193.png)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a fused heterocyclic compound with a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. Its molecular formula is C₁₃H₁₀N₂O₂S (molecular weight: 258.30 g/mol), and it has a CAS number of 867034-27-3 . The phenylsulfonyl group at the 1-position enhances stability and modulates electronic properties, making it valuable in medicinal chemistry and materials science. Key synthetic routes include palladium-catalyzed cross-coupling reactions and mechanochemical solvent-free methods, as seen in derivatives like 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 1174038-65-3), which is used in Suzuki-Miyaura couplings .
Mechanism of Action
Target of Action
It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
The mode of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with its targets. The phenylsulfonyl group plays a crucial role in this interaction. It may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, including antitumor, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
This compound (C13H10N2O2S) features a pyrrolo-pyridine core with a phenylsulfonyl group, which is crucial for its biological activity. The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit notable antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer).
- IC50 Values : The most potent derivatives displayed IC50 values ranging from 0.12 to 0.21 µM against these cell lines, indicating strong cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.15 |
This compound | MCF-7 | 0.18 |
This compound | SGC-7901 | 0.21 |
The mechanism through which this compound exerts its antitumor effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound against neurodegenerative diseases. The phenylsulfonyl group may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies
One notable study involved the administration of the compound in a mouse model of neurodegeneration induced by oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cognitive function in treated mice compared to controls .
Scientific Research Applications
The compound 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine , identified by its CAS number 867034-27-3, is a member of the pyrrolopyridine family and has garnered attention in various scientific research applications due to its unique structural properties. This article aims to explore its applications comprehensively, focusing on its potential in medicinal chemistry, material science, and other relevant fields.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that modifications on the sulfonamide group could enhance the selectivity and potency against specific tumor types.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. It has shown promise as a selective inhibitor of protein kinases, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies indicate that the phenylsulfonyl moiety is crucial for binding affinity and selectivity towards these enzymes.
Antimicrobial Properties
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve charge transport properties.
Photovoltaic Applications
Studies have shown that when used as a dopant in polymer blends for solar cells, this compound can enhance the efficiency of charge separation and collection. The integration of pyrrolopyridine derivatives into photovoltaic materials has been linked to improved light absorption and energy conversion efficiency.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further development in cancer therapy.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. In vitro assays demonstrated that it effectively inhibited CDK2 and CDK4 with IC50 values in the low micromolar range. This positions it as a promising candidate for targeted cancer therapies aimed at cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, and what key steps require optimization?
The synthesis typically involves a multi-step process, including sulfonylation of the pyrrolo[2,3-c]pyridine core. For example, sulfonylation may use phenylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C to room temperature) to introduce the phenylsulfonyl group. Subsequent functionalization (e.g., halogenation or boronic acid coupling) can follow, as seen in analogous pyrrolo[2,3-b]pyridine derivatives . Critical steps requiring optimization include:
- Reaction temperature control to prevent side reactions during sulfonylation.
- Purification techniques (e.g., column chromatography or recrystallization) to isolate intermediates with high purity .
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) to improve cross-coupling efficiency .
Q. How do functional groups (e.g., sulfonyl, halogen) influence the compound's reactivity and characterization?
The phenylsulfonyl group enhances electrophilic substitution resistance and stabilizes the heterocyclic core via electron-withdrawing effects. Halogen substituents (e.g., Cl at position 4) enable further functionalization through cross-coupling reactions. Characterization relies on:
- ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing between C-2 and C-3 positions).
- Mass spectrometry to verify molecular weight, particularly for halogenated derivatives (e.g., bromo or iodo analogs) .
Advanced Research Questions
Q. What strategies are employed to enhance the bioactivity of this compound derivatives as kinase inhibitors?
Structure-based design is critical. For example:
- Hydrogen bond optimization : Introducing hydrogen bond acceptors (e.g., trifluoromethyl or methoxyphenyl groups) at positions adjacent to kinase hinge regions (e.g., FGFR1’s G485 residue) improves binding affinity .
- Hydrophobic pocket targeting : Bulky substituents (e.g., dimethoxyphenyl) enhance interactions with hydrophobic pockets in kinases like DYRK1A .
- In silico docking : Molecular modeling predicts binding modes, guiding substitutions to avoid steric clashes (e.g., with FGFR1’s D641 residue) .
Q. How can researchers resolve contradictions in biological activity data across different derivatives?
Discrepancies may arise from variations in substitution patterns or assay conditions. Methodological approaches include:
- Systematic SAR studies : Compare derivatives with incremental structural changes (e.g., 5-methyl vs. 5-trifluoromethyl groups) to identify critical pharmacophores. For instance, antitumor activity in mesothelioma models correlates with thiazole-linked indole substitutions .
- Target profiling : Use kinase selectivity panels to distinguish off-target effects. For example, compounds active against both FGFR and CDK4/6 may require re-engineering to improve specificity .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out pharmacokinetic confounding factors .
Q. What methodologies are recommended for analyzing synthetic yields and purity in multi-step routes?
Key analytical workflows include:
- HPLC-MS : Quantify intermediates and detect low-abundance byproducts (e.g., dehalogenated species in brominated analogs) .
- X-ray crystallography : Resolve regiochemical ambiguities in complex derivatives (e.g., distinguishing C-4 vs. C-5 substitution) .
- In-line reaction monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progression in real time, minimizing purification losses .
Q. Key Considerations for Experimental Design
- Regioselectivity challenges : Use directing groups (e.g., sulfonyl) to control substitution sites during halogenation or cross-coupling .
- Scale-up protocols : Replace hazardous reagents (e.g., TBHP in oxidations) with safer alternatives (e.g., O₂ bubbling) to improve scalability .
- Biological assay validation : Include positive controls (e.g., paclitaxel in cytotoxicity assays) and validate results across multiple cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Nitrogen Position and Ring Fusion
The position of nitrogen in the fused pyridine ring critically influences biological activity and physicochemical properties:
- 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) : Nitrogen at the 7-position (six-membered ring). Derivatives like 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-62-3) exhibit kinase inhibitory activity against targets such as DYRK1A and LATS .
- 1H-Pyrrolo[2,3-c]pyridine: Nitrogen at the 6-position. While this isomer shows reduced kinase inhibition compared to [2,3-b] analogs , substitutions at the 3- and 7-positions (e.g., 7-amino-1H-pyrrolo[2,3-c]pyridine) restore activity by enabling interactions with polar residues (e.g., Tyr925/928 in potassium-competitive acid blockers) .
- 1H-Pyrrolo[3,2-c]pyridine: Nitrogen at the 5-position.
Substituent Effects on Activity
Substituents at the 1-, 2-, 3-, and 5-positions significantly alter pharmacological and chemical properties:
- 1-Substitution :
- 2-Substitution :
- 3-Substitution :
- 5-Substitution :
Table 2: Substituent Impact on Key Properties
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJGFIYSBWASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732429 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-27-3 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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